molecular formula C19H26N2O3S B2700807 N-(4-(dimethylamino)phenethyl)-4-ethoxy-3-methylbenzenesulfonamide CAS No. 953998-32-8

N-(4-(dimethylamino)phenethyl)-4-ethoxy-3-methylbenzenesulfonamide

Cat. No. B2700807
CAS RN: 953998-32-8
M. Wt: 362.49
InChI Key: QLBPDBFBGIJTRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(dimethylamino)phenethyl)-4-ethoxy-3-methylbenzenesulfonamide, also known as DPEMS, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Chromatographic Studies

Dimethylformamide dialkylacetals react with primary sulfonamides to form N-dimethylaminomethylene derivatives, which exhibit excellent gas-liquid chromatographic properties. These derivatives can be prepared at the submicrogram level, offering greater retention times than other sulfonamide derivatives. This method facilitates the gas-liquid chromatographic determination of specific sulfonamides in biological samples, such as the detection of 3-bromo-5-cyanobenzenesulfonamide in ovine blood, highlighting the compound's potential in analytical chemistry and biological studies (Vandenheuvel & Gruber, 1975).

Synthesis and Structural Analysis

A novel compound, synthesized from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, was structurally characterized through SCXRD studies and spectroscopic tools. Computational studies, including DFT/B3LYP/6-311G++(d,p) level of theory, were employed to evaluate its structural and electronic properties, indicating the compound's relevance in the exploration of sulfonamide-based molecules for various scientific applications (Murthy et al., 2018).

Therapeutic Agent Synthesis for Alzheimer’s Disease

A study focused on synthesizing a series of new N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides, derived from 4-methoxyphenethylamine, demonstrated significant acetylcholinesterase inhibitory activity. One derivative showed comparable inhibitory activity to Neostigmine methylsulfate, suggesting potential as a therapeutic agent for Alzheimer’s disease. The study underlines the compound's utility in designing more potent acetylcholinesterase inhibitors (Abbasi et al., 2018).

Antifungal and Anti-HIV Activities

Research into novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides has unveiled compounds with notable in vitro anti-HIV and antifungal activities. This discovery adds to the versatility of sulfonamide derivatives in developing pharmacological agents (Zareef et al., 2007).

Spectroscopic Investigation and Electronic Properties

Two sulfonamide derivatives were synthesized and characterized, offering insights into their molecular and electronic structures through experimental and computational methods. These findings contribute to understanding the electronic properties and potential applications of such compounds in materials science (Mahmood et al., 2016).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-5-24-19-11-10-18(14-15(19)2)25(22,23)20-13-12-16-6-8-17(9-7-16)21(3)4/h6-11,14,20H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBPDBFBGIJTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenethyl)-4-ethoxy-3-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.